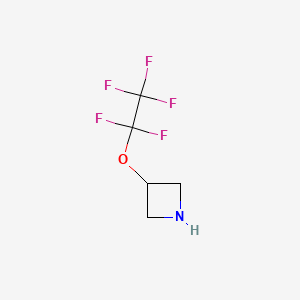
3-(Pentafluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pentafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include functionalized azetidines, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
3-(Pentafluoroethoxy)azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Azetidine: The parent compound without the pentafluoroethoxy group.
3-Methyl-3-(pentafluoroethoxy)azetidine: A derivative with a methyl group at the 3-position.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .
Propiedades
Fórmula molecular |
C5H6F5NO |
|---|---|
Peso molecular |
191.10 g/mol |
Nombre IUPAC |
3-(1,1,2,2,2-pentafluoroethoxy)azetidine |
InChI |
InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |
Clave InChI |
UYFZLTDVGLSJSD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


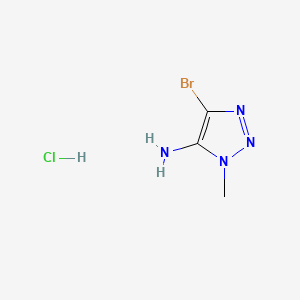
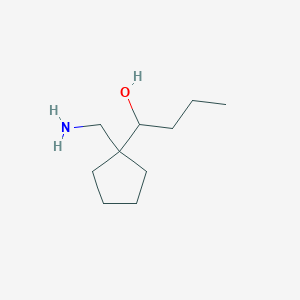
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
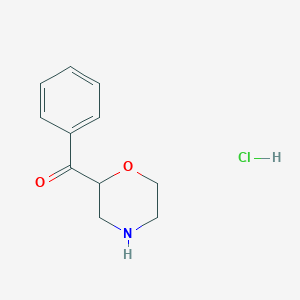
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
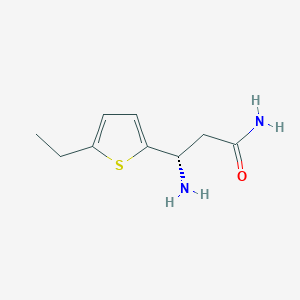
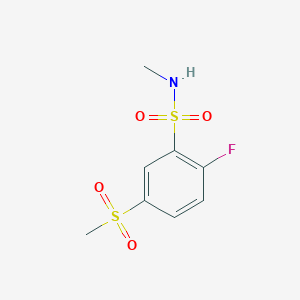
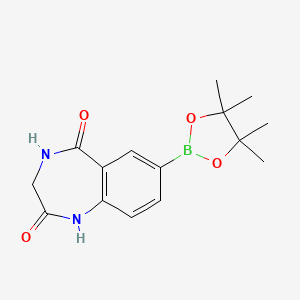
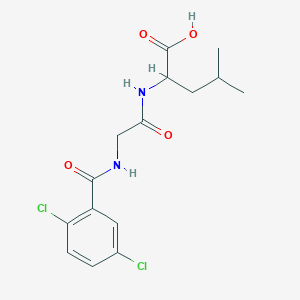

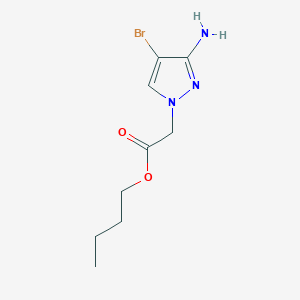
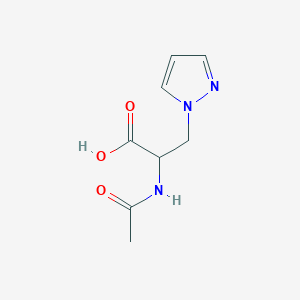

![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
